molecular formula C17H16N2O3S B2796980 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide CAS No. 923500-38-3

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2796980
CAS No.: 923500-38-3
M. Wt: 328.39
InChI Key: NTMKVUFNWLTYFD-UHFFFAOYSA-N
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Description

This compound is particularly interesting due to its combination of a thiophene ring and a benzofuran moiety, which are known for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method includes the condensation of a thiophene derivative with a benzofuran carboxylic acid under specific reaction conditions. The process may involve the use of catalysts and reagents such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using automated systems and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.

    Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid derivatives, known for their biological activities.

Uniqueness

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a thiophene ring and a benzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-9-10(2)23-17(14(9)16(21)18-3)19-15(20)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMKVUFNWLTYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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